
1,1-Bis(3-methyl-1,2-oxazol-5-yl)-3,3-bis(3-methyl-1,2-oxazol-5-yl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis(3-methyl-1,2-oxazol-5-yl)-3,3-bis(3-methyl-1,2-oxazol-5-yl)propan-2-one is a complex organic compound characterized by the presence of multiple oxazole rings. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound’s unique structure makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(3-methyl-1,2-oxazol-5-yl)-3,3-bis(3-methyl-1,2-oxazol-5-yl)propan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure the formation of the oxazole rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Bis(3-methyl-1,2-oxazol-5-yl)-3,3-bis(3-methyl-1,2-oxazol-5-yl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The oxazole rings can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2,5-diones, while substitution reactions can produce a variety of functionalized oxazole derivatives.
Aplicaciones Científicas De Investigación
1,1-Bis(3-methyl-1,2-oxazol-5-yl)-3,3-bis(3-methyl-1,2-oxazol-5-yl)propan-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,1-Bis(3-methyl-1,2-oxazol-5-yl)-3,3-bis(3-methyl-1,2-oxazol-5-yl)propan-2-one involves its interaction with specific molecular targets. The oxazole rings can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Bis(3-methyl-1,2-oxazol-5-yl)propan-2-one: A simpler analog with fewer oxazole rings.
3,3-Bis(3-methyl-1,2-oxazol-5-yl)propan-2-one: Another analog with a different substitution pattern.
Uniqueness
1,1-Bis(3-methyl-1,2-oxazol-5-yl)-3,3-bis(3-methyl-1,2-oxazol-5-yl)propan-2-one is unique due to its multiple oxazole rings, which provide a higher degree of functionality and potential for diverse chemical reactions and applications. Its complex structure allows for more intricate interactions with biological targets and materials.
Propiedades
Número CAS |
62759-30-2 |
|---|---|
Fórmula molecular |
C19H18N4O5 |
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
1,1,3,3-tetrakis(3-methyl-1,2-oxazol-5-yl)propan-2-one |
InChI |
InChI=1S/C19H18N4O5/c1-9-5-13(25-20-9)17(14-6-10(2)21-26-14)19(24)18(15-7-11(3)22-27-15)16-8-12(4)23-28-16/h5-8,17-18H,1-4H3 |
Clave InChI |
WIUCJPQZOCXKTQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC(=C1)C(C2=CC(=NO2)C)C(=O)C(C3=CC(=NO3)C)C4=CC(=NO4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



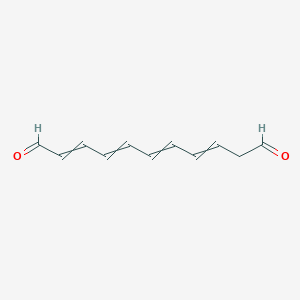
![1-({1,3-Bis[(2-ethylhexyl)oxy]propan-2-YL}oxy)dodecane](/img/structure/B14508258.png)

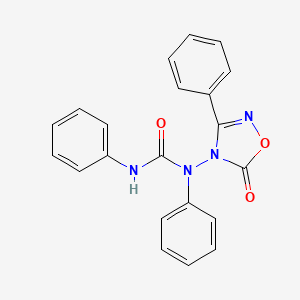
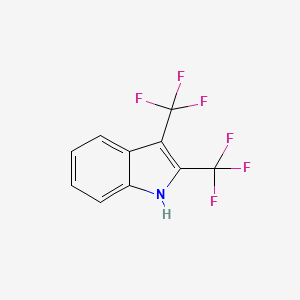
![9-[(2-Chloroethyl)(ethyl)amino]-5H-benzo[a]phenoxazin-5-one](/img/structure/B14508281.png)
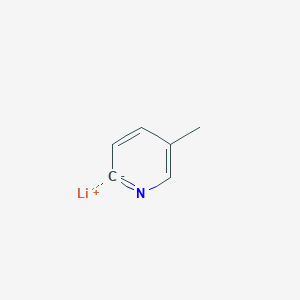
![2,3,4,5-Tetrabromo-7,7,8,8-tetrafluorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14508301.png)
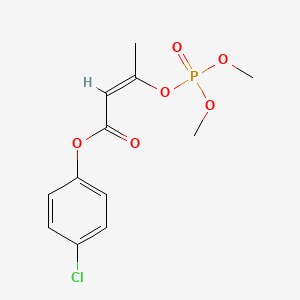
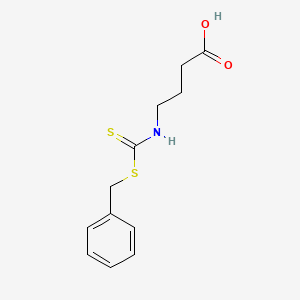
![1-[(Acetyloxy)amino]-4-methoxy-3-methylphenazin-2(10H)-one](/img/structure/B14508318.png)
![[(1,3-Benzothiazol-3(2H)-yl)sulfanyl]methyl thiocyanate](/img/structure/B14508324.png)
![N-Methyl-2-[(methylcarbamoyl)imino]-1,3-thiazolidine-3-carboxamide](/img/structure/B14508325.png)
